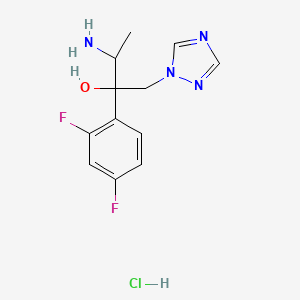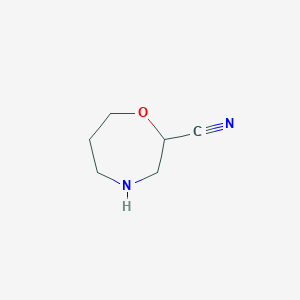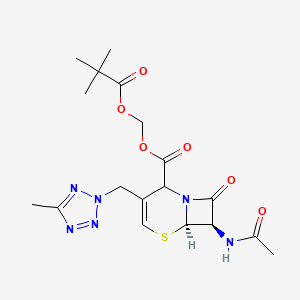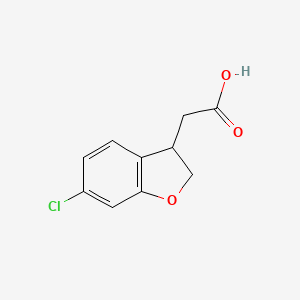![molecular formula C30H31N5O2 B12290993 N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[3.2.1]octan-8-il)fenil]-1H-indazol-5-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciclopropil, un anillo de piridina y un núcleo de indazol, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[3.2.1]octan-8-il)fenil]-1H-indazol-5-carboxamida normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de indazol, seguida de la introducción de los grupos ciclopropil y piridina. El paso final consiste en la unión de la porción hidroxi-azabiciclooctano. Cada paso requiere condiciones de reacción específicas, como temperatura controlada, pH y el uso de catalizadores para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los residuos. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[3.2.1]octan-8-il)fenil]-1H-indazol-5-carboxamida puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales implicados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[3.2.1]octan-8-il)fenil]-1H-indazol-5-carboxamida tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Farmacología: Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su farmacocinética y farmacodinamia.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[3.2.1]octan-8-il)fenil]-1H-indazol-5-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Haluro de plomo de metilamonio:
Compuestos bioactivos secundarios de bacterias endosimbióticas: Conocidos por sus actividades antibacterianas y anticancerígenas.
Compuestos bioactivos arilo: Estudiados por sus estructuras electrónicas de valencia y potenciales actividades biológicas.
Unicidad
N-[ciclopropil(piridin-2-il)metil]-3-[4-(3-hidroxi-8-azabiciclo[32
Propiedades
Fórmula molecular |
C30H31N5O2 |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C30H31N5O2/c36-24-16-22-11-12-23(17-24)35(22)21-9-6-18(7-10-21)28-25-15-20(8-13-26(25)33-34-28)30(37)32-29(19-4-5-19)27-3-1-2-14-31-27/h1-3,6-10,13-15,19,22-24,29,36H,4-5,11-12,16-17H2,(H,32,37)(H,33,34) |
Clave InChI |
DUKJABPGWUISRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CC=N2)NC(=O)C3=CC4=C(C=C3)NN=C4C5=CC=C(C=C5)N6C7CCC6CC(C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)


![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B12290984.png)
![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

